An In-depth Technical Guide to 4-Phenoxy-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Phenoxy-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is a bioisostere for several functionalities and can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 4-phenoxy-3-(trifluoromethyl)aniline, a versatile building block in the synthesis of complex organic molecules with potential applications in drug discovery. While the user's initial request specified the trifluoromethyl group at the 2-position, a thorough review of the chemical literature indicates that the 3-trifluoromethyl isomer, specifically 4-phenoxy-3-(trifluoromethyl)aniline with the CAS number 267416-81-9, is the more extensively documented and commercially available compound. This guide will, therefore, focus on this latter molecule, providing insights into its synthesis, physicochemical properties, and potential as a key intermediate in the development of novel therapeutics.
Compound Identification and Physicochemical Properties
4-Phenoxy-3-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a phenoxy group at the 4-position and a trifluoromethyl group at the 3-position of the aniline ring.
| Property | Value | Source |
| CAS Number | 267416-81-9 | [1] |
| Molecular Formula | C₁₃H₁₀F₃NO | [1] |
| Molecular Weight | 267.22 g/mol | Calculated |
| IUPAC Name | 4-phenoxy-3-(trifluoromethyl)aniline | [1] |
| Synonyms | 5-Amino-2-phenoxybenzotrifluoride, 4-Amino-2-(trifluoromethyl)diphenyl ether | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 55-57 °C | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of 4-Phenoxy-3-(trifluoromethyl)aniline
The core structural feature of 4-phenoxy-3-(trifluoromethyl)aniline is the diaryl ether linkage. The most common and industrially scalable method for the formation of such bonds is the Ullmann condensation.[2][3] This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.[2][3]
Retrosynthetic Analysis and Proposed Synthetic Route
A logical retrosynthetic disconnection of the target molecule points to 4-chloro-3-(trifluoromethyl)aniline and phenol as readily available starting materials. The synthesis would proceed via a copper-catalyzed nucleophilic aromatic substitution, where the phenoxide anion displaces the chloride on the electron-deficient aniline ring. The electron-withdrawing trifluoromethyl group ortho to the chlorine atom further activates the aromatic ring towards nucleophilic attack.
Caption: Retrosynthetic approach for 4-phenoxy-3-(trifluoromethyl)aniline.
Experimental Protocol: Ullmann Condensation
The following is a generalized, self-validating protocol for the synthesis of 4-phenoxy-3-(trifluoromethyl)aniline based on established Ullmann condensation procedures.[4] Note: This is a representative protocol and may require optimization for specific laboratory conditions and scale.
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 4-chloro-3-(trifluoromethyl)aniline (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with toluene (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-phenoxy-3-(trifluoromethyl)aniline.
Caption: Experimental workflow for the Ullmann condensation synthesis.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and phenoxy rings. The protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl group. The protons on the phenoxy ring will exhibit characteristic multiplets in the aromatic region.
¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be indicative of the electronic environment created by the various substituents. A ¹³C NMR spectrum for the related 4-chloro-3-(trifluoromethyl)aniline is available and can serve as a reference.[5]
FTIR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (1400-1600 cm⁻¹), C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region). The FTIR spectrum of 4,4'-diaminodiphenyl ether shows a characteristic C-O-C stretch at 1219 cm⁻¹.[6]
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.22 g/mol ). Fragmentation patterns would likely involve cleavage of the diaryl ether bond and loss of the trifluoromethyl group.
Applications in Drug Discovery
Aniline and its derivatives are privileged scaffolds in medicinal chemistry, serving as key building blocks for a wide range of therapeutic agents. The presence of the trifluoromethyl group in 4-phenoxy-3-(trifluoromethyl)aniline makes it a particularly attractive intermediate for the synthesis of kinase inhibitors.[7][8]
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapeutics.[9] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores for potent and selective kinase inhibitors, particularly against the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][10] The aniline moiety of these inhibitors often binds in the ATP-binding pocket of the kinase, and substituents on the aniline ring can be tailored to enhance potency and selectivity. The trifluoromethyl group can improve the binding affinity and pharmacokinetic properties of these inhibitors.[7] While specific examples of 4-phenoxy-3-(trifluoromethyl)aniline being used in the synthesis of kinase inhibitors are not prevalent in the public domain, its structural similarity to the aniline portion of many known kinase inhibitors suggests its potential in this area.
Caption: Logical pathway for the application of the title compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-phenoxy-3-(trifluoromethyl)aniline. The following information is derived from the Safety Data Sheet (SDS) provided by Fisher Scientific.[11]
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
First-Aid Measures:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.
Conclusion
4-Phenoxy-3-(trifluoromethyl)aniline is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its synthesis via the Ullmann condensation is a well-established and scalable method. The presence of the trifluoromethyl group imparts desirable physicochemical properties, making it a promising precursor for the development of novel therapeutics, especially kinase inhibitors for targeted cancer therapy. As with all chemical compounds, adherence to strict safety protocols is paramount during its handling and use. This guide provides a foundational understanding of this important chemical entity, intended to support the research and development endeavors of scientists in the pharmaceutical and chemical industries.
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